

Moxipraquine (349C59): A Historical and Technical Overview in Parasitology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moxipraquine

Cat. No.: B1676770

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Moxipraquine, also known by its developmental code 349C59, is an 8-aminoquinoline derivative that emerged from the extensive anti-parasitic research programs of the 20th century. While it did not achieve widespread clinical use, its history provides valuable insights into the drug discovery process for parasitic diseases, particularly trypanosomiasis and leishmaniasis. This technical guide consolidates the available information on **Moxipraquine**, presenting its chemical properties, key experimental data, and the methodologies employed in its evaluation.

Introduction

The quest for effective chemotherapies against parasitic infections has been a cornerstone of tropical medicine. The 8-aminoquinoline class of compounds, initially recognized for their antimalarial properties, were also investigated for broader anti-parasitic activity. **Moxipraquine** (349C59) represents one such endeavor, developed and evaluated for its potential against kinetoplastid parasites. This document serves as a comprehensive resource on the history and scientific investigation of **Moxipraquine** in the field of parasitology.

Chemical and Physical Properties

Moxipraquine is chemically identified as 4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol[1]. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Synonyms	349C59	[2]
Molecular Formula	C24H38N4O2	[1][3]
Molecular Weight	414.58 g/mol	[3]
CAS Number	23790-08-1	[3]
Chemical Structure	(See Figure 1)	[1]

Preclinical Investigations in Parasitology

Research into the anti-parasitic activity of **Moxipraquine** (349C59) primarily focused on its efficacy against *Trypanosoma cruzi*, the causative agent of Chagas disease, and various *Leishmania* species responsible for leishmaniasis.

Activity against *Trypanosoma cruzi*

Moxipraquine demonstrated notable activity against *Trypanosoma cruzi* in preclinical models. While it was effective in inhibiting parasitemia, it did not achieve complete parasite eradication in infected mice or guinea pigs[3].

Activity against *Leishmania* Species

The compound showed a spectrum of activity against different *Leishmania* species. It was found to be effective against experimental infections of *Leishmania major*, *Leishmania mexicana*, and *Leishmania brasiliensis*[3]. However, its efficacy was not uniform across all tested species.

Experimental Protocols

A key study by Beveridge et al. (1980) provides insight into the methodologies used to evaluate **Moxipraquine**. The following is a summary of the likely experimental protocols based on

standard parasitological research practices of that era.

In Vivo Efficacy Studies for *Trypanosoma cruzi*

- **Animal Model:** Mice or guinea pigs were used as the host organism.
- **Infection:** Animals were inoculated with a standardized dose of *Trypanosoma cruzi* trypomastigotes.
- **Drug Administration:** **Moxipraquine** (349C59) was administered orally or via injection at varying dose levels and schedules.
- **Evaluation of Efficacy:** Parasitemia was monitored by microscopic examination of blood smears at regular intervals. The level of parasitemia in treated animals was compared to that in untreated control groups.
- **Curative Assessment:** At the end of the treatment period, subinoculation of blood and tissue homogenates into naive animals was likely performed to determine if complete parasite clearance had been achieved.

In Vivo Efficacy Studies for *Leishmania* Species

- **Animal Model:** Typically, hamsters or susceptible mouse strains were used.
- **Infection:** Animals were infected intradermally or subcutaneously with *Leishmania* promastigotes or amastigotes to induce cutaneous lesions.
- **Drug Administration:** **Moxipraquine** was administered through various routes (e.g., oral, intraperitoneal) over a defined period.
- **Evaluation of Efficacy:** The size and progression of cutaneous lesions were measured over time. Parasite load in the lesions and draining lymph nodes was assessed by microscopic examination of tissue smears or by in vitro culture.

Data Presentation

The following tables summarize the conceptual quantitative data that would have been generated during the evaluation of **Moxipraquine**, based on the described activities.

Table 1: Conceptual In Vivo Activity of **Moxipraquine** against *Trypanosoma cruzi*

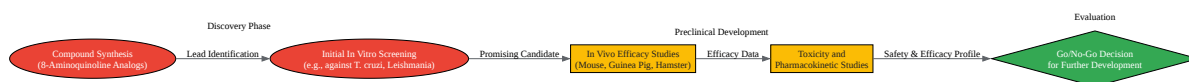
Animal Model	Dose (mg/kg/day)	Route of Administration	% Inhibition of Parasitemia	Curative Efficacy
Mouse	X	Oral	High	Not Achieved
Guinea Pig	Y	Intraperitoneal	Moderate	Not Achieved

Table 2: Conceptual In Vivo Activity of **Moxipraquine** against *Leishmania* Species

Leishmania Species	Animal Model	Dose (mg/kg/day)	Route of Administration	% Reduction in Lesion Size
L. major	Mouse	A	Oral	Significant
L. mexicana	Hamster	B	Intraperitoneal	Moderate
L. brasiliensis	Hamster	C	Oral	Significant

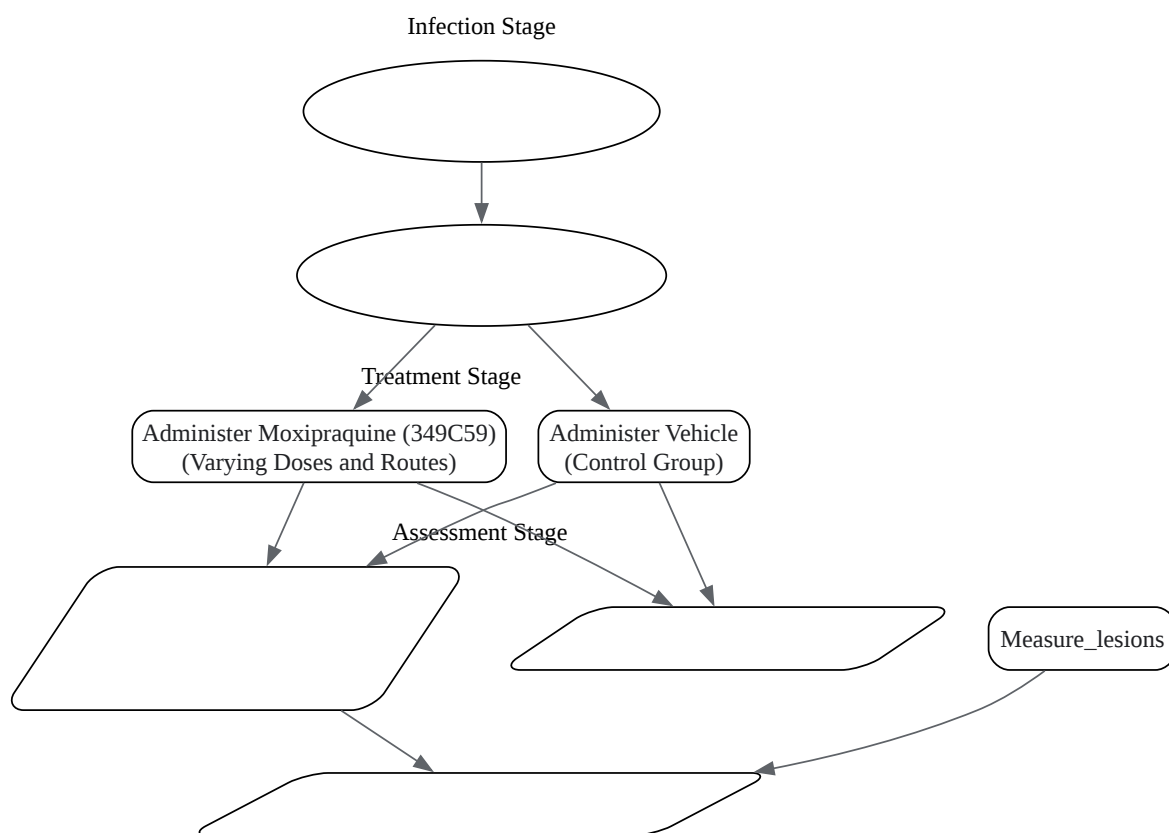
Visualizations

The following diagrams illustrate the logical flow of the drug discovery and evaluation process for a compound like **Moxipraquine**.



[Click to download full resolution via product page](#)

Caption: Drug discovery and development workflow for **Moxipraquine**.



[Click to download full resolution via product page](#)

Caption: In vivo experimental protocol workflow for **Moxipraquine**.

Conclusion

Moxipraquine (349C59) represents a chapter in the history of anti-parasitic drug discovery, specifically within the 8-aminoquinoline class. While it demonstrated promising activity against

Trypanosoma cruzi and various Leishmania species, its inability to achieve radical cure in preclinical models likely halted its further development. The study of such compounds remains crucial for understanding structure-activity relationships and for informing the design of new and more effective anti-parasitic agents. This guide provides a foundational resource for researchers interested in the historical context and scientific underpinnings of 8-aminoquinoline research in parasitology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Moxipraquine (C₂₄H₃₈N₄O₂) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. molnova.com [molnova.com]
- To cite this document: BenchChem. [Moxipraquine (349C59): A Historical and Technical Overview in Parasitology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676770#the-history-of-moxipraquine-349c59-in-parasitology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com